molecular formula C11H14ClNS B14698385 Benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride CAS No. 20841-36-5

Benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride

Cat. No.: B14698385
CAS No.: 20841-36-5
M. Wt: 227.75 g/mol
InChI Key: KDDVKIDRYOAKRJ-UHFFFAOYSA-N
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Description

Benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride is an organosulfur compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of an ethylamine group at the 3-position and a methyl group at the 5-position on the benzothiophene ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(b)thiophene derivatives often involves the use of aryne intermediates and alkynyl sulfides. One common method is the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base, which leads to the formation of the benzothiophene scaffold . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to produce 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can occur at the ethylamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

Benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Sertaconazole: An antifungal agent with a benzothiophene core.

    Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.

    DNTT (Dinaphtho[2,3-b2’,3’-f]thieno[3,2-b]thiophene): An organic semiconductor used in electronic devices.

Uniqueness

Benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethylamine group and a methyl group on the benzothiophene ring makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

20841-36-5

Molecular Formula

C11H14ClNS

Molecular Weight

227.75 g/mol

IUPAC Name

2-(5-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H13NS.ClH/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11;/h2-3,6-7H,4-5,12H2,1H3;1H

InChI Key

KDDVKIDRYOAKRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC=C2CCN.Cl

Origin of Product

United States

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